Uridine diphosphate α-D-glucose, disodium salt, commonly referred to as UDP-α-D-glucose (disodium), is a nucleotide sugar that plays a crucial role in carbohydrate metabolism. Its chemical formula is and it has a CAS number of 117756-22-6. This compound functions primarily as a donor substrate for glucosyltransferases, enzymes that catalyze the transfer of glucose from UDP-α-D-glucose to various acceptor molecules, thereby facilitating the synthesis of glycogen and other polysaccharides .
The primary reaction can be summarized as follows:
UDP-α-D-glucose is essential for several biological activities:
UDP-α-D-glucose can be synthesized through several methods:
UDP-α-D-glucose has diverse applications in various fields:
Research has shown that UDP-α-D-glucose interacts with several biological molecules:
These interactions underscore its importance not only in metabolism but also in cellular communication.
Several compounds share structural and functional similarities with UDP-α-D-glucose. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Uridine diphosphate galactose | 14431-43-9 | Precursor for glycoprotein synthesis; involved in lactose metabolism. |
Uridine diphosphate glucuronic acid | 14431-43-9 | Plays a role in detoxification processes; precursor for glycosaminoglycans. |
Cytidine diphosphate choline | 62-49-7 | Involved in phospholipid biosynthesis; important for membrane integrity. |
UDP-α-D-glucose stands out due to its specific role as an immediate glucose donor in glycogen synthesis and its involvement in various metabolic pathways. Unlike other nucleotide sugars, it directly participates in energy storage processes critical for maintaining glucose homeostasis in organisms.